Eprazinone

描述

This compound (trade name Eftapan) is a mucolytic drug, and relieves bronchospasms.

This compound is a small molecule drug with a maximum clinical trial phase of II.

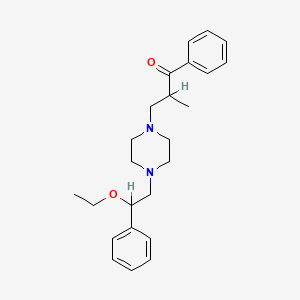

Structure

3D Structure

属性

IUPAC Name |

3-[4-(2-ethoxy-2-phenylethyl)piperazin-1-yl]-2-methyl-1-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N2O2/c1-3-28-23(21-10-6-4-7-11-21)19-26-16-14-25(15-17-26)18-20(2)24(27)22-12-8-5-9-13-22/h4-13,20,23H,3,14-19H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSHWLCACYCVCJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CN1CCN(CC1)CC(C)C(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1048336 | |

| Record name | Eprazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10402-90-1 | |

| Record name | Eprazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10402-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eprazinone [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010402901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eprazinone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08990 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Eprazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Eprazinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.782 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EPRAZINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/883YNL63WU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In Vitro Mechanism of Action of Eprazinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eprazinone is a mucolytic and bronchodilator agent whose mechanism of action, while not fully elucidated, involves a multi-faceted approach targeting key pathways in respiratory physiology. In vitro studies have been instrumental in delineating its effects on mucus properties, inflammatory signaling, and airway smooth muscle function. This technical guide provides an in-depth overview of the core in vitro mechanisms of action of this compound, focusing on its roles as a phosphodiesterase-4 (PDE4) inhibitor, a weak neurokinin-1 (NK1) receptor antagonist, and a modulator of airway epithelial ion transport. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to support further research and development.

Core Mechanisms of Action

This compound's therapeutic effects in respiratory conditions are attributed to several in vitro activities:

-

Mucolytic and Secretolytic Effects: this compound enhances the secretion of less viscous serous mucus from goblet cells and submucosal glands. It is also proposed to disrupt the structural integrity of mucus by breaking down glycoprotein (B1211001) networks, thereby reducing sputum viscosity and elasticity.

-

Phosphodiesterase-4 (PDE4) Inhibition: this compound is classified as a PDE4 inhibitor. This inhibition leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, which is associated with a wide range of anti-inflammatory effects and smooth muscle relaxation.

-

Anti-inflammatory Properties: The anti-inflammatory effects of this compound are largely attributed to its PDE4 inhibitory activity, which can suppress the production of pro-inflammatory cytokines.

-

Neurokinin-1 (NK1) Receptor Antagonism: this compound acts as a ligand for the NK1 receptor, exhibiting weak antagonistic effects. This interaction may contribute to its mucolytic and antitussive properties.

-

Modulation of Ion Transport: In vitro studies on airway epithelia have shown that this compound can modulate ion transport, primarily by reducing chloride secretion, which can affect mucus hydration.

Quantitative Data

| Target/Activity | Parameter | Value | Species/Cell Type | Reference |

| Neurokinin 1 Receptor (NK1R) Binding | % Inhibition | ~30% | Not Specified | [1] |

| Concentration | 25 µM | Not Specified | [1] | |

| Airway Ion Transport | Effect | Dose-dependent decrease | Airway Epithelia | [1] |

| Parameter | Short-circuit current (Isc) | Airway Epithelia | [1] |

Signaling Pathways

The multifaceted mechanism of this compound involves modulation of key intracellular signaling pathways.

PDE4 Inhibition and cAMP Signaling

As a PDE4 inhibitor, this compound increases intracellular levels of cAMP. This leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor cAMP response element-binding protein (CREB). This pathway is crucial for mediating anti-inflammatory responses.[2][3]

NK1 Receptor Antagonism and Calcium Signaling

This compound's weak antagonism of the NK1 receptor can interfere with the signaling cascade initiated by its endogenous ligand, Substance P. NK1 receptor activation typically leads to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), which can influence various cellular processes, including mucin gene expression.[4][5]

Experimental Protocols

The following are detailed methodologies for key in vitro experiments relevant to the study of this compound's mechanism of action.

Phosphodiesterase-4 (PDE4) Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PDE4.

-

Principle: This assay measures the ability of a compound to inhibit the hydrolysis of cAMP by the PDE4 enzyme. The remaining cAMP is then quantified.

-

Materials:

-

Recombinant human PDE4 enzyme

-

cAMP (substrate)

-

This compound

-

Assay buffer (e.g., Tris-HCl with MgCl2)

-

cAMP detection kit (e.g., ELISA, FRET, or luminescence-based)

-

Microplate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a microplate, add the PDE4 enzyme to each well.

-

Add the this compound dilutions to the respective wells and incubate to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding cAMP to all wells.

-

Incubate the plate to allow for cAMP hydrolysis.

-

Stop the reaction according to the detection kit protocol.

-

Quantify the amount of remaining cAMP using the detection kit and a microplate reader.

-

Plot the percentage of inhibition against the log of this compound concentration to determine the IC50 value.

-

Mucus Viscosity Measurement (Rheometry)

-

Objective: To quantify the effect of this compound on the viscoelastic properties of mucus.

-

Principle: A rheometer is used to measure the resistance of a fluid to flow (viscosity) and its ability to store deformational energy (elasticity).

-

Materials:

-

Mucus sample (e.g., sputum from patients, cultured airway mucus, or artificial mucus)

-

This compound

-

Rheometer with appropriate geometry (e.g., cone-and-plate or parallel plate)

-

-

Procedure:

-

Prepare solutions of this compound at various concentrations.

-

Mix the this compound solutions with the mucus samples and incubate.

-

Load the mucus sample onto the rheometer.

-

Perform oscillatory shear tests to measure the storage modulus (G') and loss modulus (G'').

-

Perform steady shear tests to measure viscosity at different shear rates.

-

Compare the rheological properties of this compound-treated mucus with untreated controls.

-

Airway Epithelial Ion Transport Assay (Ussing Chamber)

-

Objective: To measure the effect of this compound on ion transport across an airway epithelial cell monolayer.

-

Principle: The Ussing chamber allows for the measurement of short-circuit current (Isc), a measure of net ion transport, across an epithelial tissue or cell monolayer.

-

Materials:

-

Ussing chamber system

-

Cultured airway epithelial cells on permeable supports

-

Krebs-Ringer bicarbonate solution

-

This compound

-

Pharmacological agents to modulate specific ion channels (e.g., amiloride (B1667095) for ENaC, forskolin (B1673556) for CFTR)

-

-

Procedure:

-

Mount the permeable support with the cell monolayer in the Ussing chamber, separating the apical and basolateral chambers.

-

Fill both chambers with pre-warmed and gassed Krebs-Ringer bicarbonate solution.

-

Measure the baseline transepithelial voltage and resistance.

-

Clamp the voltage to 0 mV and measure the baseline short-circuit current (Isc).

-

Add this compound to the apical or basolateral chamber and record the change in Isc.

-

A sequential addition of other pharmacological agents can be used to identify the specific ion channels affected by this compound.

-

Cytokine Release Assay

-

Objective: To quantify the effect of this compound on the production of pro- and anti-inflammatory cytokines by immune cells.

-

Principle: Immune cells (e.g., peripheral blood mononuclear cells or macrophages) are stimulated in the presence or absence of this compound, and the released cytokines are measured.

-

Materials:

-

Isolated human peripheral blood mononuclear cells (PBMCs) or a macrophage cell line

-

Cell culture medium

-

Lipopolysaccharide (LPS) or other inflammatory stimulus

-

This compound

-

ELISA or multiplex immunoassay kits for specific cytokines (e.g., TNF-α, IL-6, IL-10)

-

-

Procedure:

-

Culture the immune cells in a multi-well plate.

-

Pre-incubate the cells with various concentrations of this compound.

-

Stimulate the cells with an inflammatory agent like LPS.

-

Incubate the cells to allow for cytokine production and release.

-

Collect the cell culture supernatant.

-

Measure the concentration of specific cytokines in the supernatant using ELISA or a multiplex assay.

-

Compare the cytokine levels in this compound-treated cells to stimulated and unstimulated controls.

-

Conclusion

The in vitro mechanism of action of this compound is complex, involving multiple pathways that contribute to its mucolytic, bronchodilatory, and anti-inflammatory effects. Its activity as a PDE4 inhibitor and a weak NK1 receptor antagonist, coupled with its ability to modulate airway ion transport, provides a strong rationale for its use in respiratory disorders. Further research to quantify the IC50 for PDE4 inhibition and to delineate the precise downstream effects on mucin gene expression and cytokine profiles will be crucial for optimizing its therapeutic potential and for the development of next-generation respiratory drugs. This guide provides a comprehensive framework of the current understanding and the methodologies required to advance the scientific knowledge of this compound's in vitro pharmacology.

References

An In-depth Technical Guide to the Synthesis and Characterization of Eprazinone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of eprazinone hydrochloride, a mucolytic and bronchospasm-relieving agent. This document details the chemical synthesis, experimental protocols for characterization, and a summary of its physicochemical and spectroscopic properties.

Synthesis of this compound Hydrochloride

This compound hydrochloride, chemically known as 3-[4-(2-ethoxy-2-phenylethyl)piperazin-1-yl]-2-methyl-1-phenylpropan-1-one dihydrochloride (B599025), is synthesized via a Mannich-type reaction.[1][2] The synthesis involves the reaction of 1-(2-phenyl-2-ethoxy)piperazine dihydrochloride with propiophenone (B1677668) and a formaldehyde (B43269) source, typically trioxymethylene, in an alcoholic solvent with an acidic catalyst.[1][2]

Synthesis Pathway

The synthesis proceeds through the formation of a Mannich base from propiophenone and formaldehyde, which then reacts with the secondary amine of the piperazine (B1678402) derivative to yield the final product.

Experimental Protocol: Synthesis

The following protocol is a general procedure for the synthesis of this compound hydrochloride:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1-(2-phenyl-2-ethoxy)piperazine dihydrochloride (0.2 M), propiophenone (0.25 M), and trioxymethylene (0.25 M) in ethanol (120 ml).[1][2]

-

Catalyst Addition: Add a catalytic amount of concentrated hydrochloric acid (0.4 ml).[1][2]

-

Reaction: Heat the mixture under reflux for 4 to 5 hours.[1][2]

-

Crystallization and Filtration: Allow the reaction mixture to cool, promoting the crystallization of the product. Filter the crude product and wash it with alcohol.[1][2]

-

Recrystallization: Dry the crude product and recrystallize it from a mixture of methanol (B129727) and 10% water to obtain purified this compound hydrochloride.[1][2]

The reported yield for this process is approximately 66%.[1][2]

Characterization of this compound Hydrochloride

The characterization of this compound hydrochloride is crucial for confirming its identity, purity, and structural integrity. The following sections detail the physicochemical properties and the analytical techniques used for its characterization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound hydrochloride is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C24H34Cl2N2O2 | [3] |

| Molecular Weight | 453.4 g/mol | [3] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 160 °C | [1][2] |

| Solubility | Soluble in water | [1][2] |

Spectroscopic and Chromatographic Characterization

A variety of spectroscopic and chromatographic techniques are employed to characterize this compound hydrochloride.

The following diagram illustrates a typical workflow for the comprehensive characterization of a synthesized batch of this compound hydrochloride.

The following table summarizes the available spectroscopic data for this compound hydrochloride.

| Technique | Data | Reference(s) |

| UV-Vis Spectroscopy | λmax: 243 nm | [4] |

| Infrared (IR) Spectroscopy | Conforms to structure | |

| Mass Spectrometry (MS) | M-2HCl: 381.3 | |

| 1H NMR Spectroscopy | Data not available in the searched literature. | |

| 13C NMR Spectroscopy | Data not available in the searched literature. |

Note: Detailed experimental 1H and 13C NMR data with peak assignments were not available in the searched literature. Researchers should perform these analyses for comprehensive structural confirmation.

An HPLC method is suitable for the analysis of this compound. The following provides a general protocol, which should be validated for specific applications.

-

Column: Newcrom R1, a reverse-phase column with low silanol (B1196071) activity.[5]

-

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid. For Mass-Spec (MS) compatible applications, formic acid should be used instead of phosphoric acid.[5]

-

Detection: UV detection is appropriate, likely at the λmax of 243 nm.

Note: A fully detailed and validated HPLC method with specific mobile phase composition, flow rate, and other parameters was not available in the searched literature. Method development and validation are necessary for quantitative analysis.

Mechanism of Action as a Mucolytic Agent

This compound hydrochloride functions as a mucolytic agent through a multi-faceted mechanism that ultimately facilitates the clearance of mucus from the respiratory tract.[6]

The key aspects of its mechanism of action are:

-

Increased Production of Serous Mucus: It stimulates goblet cells and submucosal glands to produce a less viscous, more serous mucus.[6]

-

Disruption of Mucus Glycoprotein Networks: It is believed to break down the disulfide bonds that contribute to the high viscosity of mucus.[6]

-

Stimulation of Ciliary Activity: By promoting the movement of cilia in the respiratory tract, it enhances the transport of the now less viscous mucus.[6]

The following diagram illustrates the proposed mechanism of action of this compound hydrochloride.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound hydrochloride, along with its mechanism of action. The synthesis is achieved through a straightforward Mannich reaction, and the compound can be characterized using a combination of spectroscopic and chromatographic techniques. While a general synthetic and analytical framework is available, further research is needed to establish a more detailed and validated set of experimental protocols, particularly for the complete NMR characterization and a robust HPLC method for quantitative analysis. The understanding of its mucolytic action provides a solid basis for its application in respiratory medicine.

References

- 1. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 4. rsc.org [rsc.org]

- 5. BJOC - Search Results [beilstein-journals.org]

- 6. chromatographyonline.com [chromatographyonline.com]

Eprazinone and Phosphodiesterase-4: An Examination of the Evidence

A comprehensive review of the scientific literature reveals a notable absence of direct, quantitative evidence to conclusively classify eprazinone as a Phosphodiesterase-4 (PDE4) inhibitor. While some clinical and pharmacological resources categorize it as such, these classifications are not substantiated by publicly available primary research detailing its inhibitory activity against the PDE4 enzyme. The majority of existing research focuses on this compound's well-established role as a mucolytic and bronchospasmolytic agent, with some indications of anti-inflammatory effects that are not explicitly linked to PDE4 inhibition.

This technical guide will provide an overview of the known mechanisms of action for this compound, delve into the critical role of PDE4 in cellular signaling, and outline the standard experimental protocols used to identify and characterize PDE4 inhibitors. Due to the lack of specific data for this compound's PDE4 inhibitory activity, this document will focus on the established pharmacology of this compound and the general principles of PDE4 inhibition, rather than presenting a detailed analysis of this compound as a PDE4 inhibitor.

This compound: Established Pharmacological Profile

This compound is primarily recognized for its effects on the respiratory system. It has been used in the treatment of conditions characterized by excessive or viscous mucus and bronchospasm.[1][2]

1.1. Mucolytic and Secretolytic Action: The primary mechanism of this compound is its ability to modify the properties of bronchial secretions.[3] It is understood to:

-

Disrupt the disulfide bonds within mucus glycoproteins, thereby reducing mucus viscosity and elasticity.[3]

-

Increase the secretion of serous fluid, leading to a less tenacious and more easily expectorated mucus.[3]

1.2. Bronchospasmolytic Effects: this compound has been shown to have a relaxing effect on bronchial smooth muscle, contributing to its use in conditions with airway constriction.[4]

1.3. Anti-inflammatory Properties: Some studies suggest that this compound possesses mild anti-inflammatory properties, which may contribute to its therapeutic effects in respiratory diseases.[3][5] However, the specific molecular targets of these anti-inflammatory actions have not been definitively elucidated in the available literature. One study noted that this compound may exert anti-inflammatory effects by regulating the composition of lipids in bronchoalveolar lavage fluid and affecting airway ion transport.[5]

The Phosphodiesterase-4 (PDE4) Signaling Pathway

Phosphodiesterase-4 (PDE4) is a crucial enzyme in the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway. cAMP is a ubiquitous second messenger involved in a wide array of cellular processes, including inflammation, smooth muscle relaxation, and cell proliferation.

2.1. Role of PDE4: PDE4 specifically hydrolyzes cAMP into its inactive form, adenosine monophosphate (AMP). By degrading cAMP, PDE4 effectively terminates cAMP-mediated signaling. There are four subtypes of PDE4 (PDE4A, PDE4B, PDE4C, and PDE4D), which are expressed in various cells, including immune cells, airway smooth muscle cells, and epithelial cells.

2.2. Mechanism of PDE4 Inhibition: Inhibitors of PDE4 block the catalytic site of the enzyme, preventing the breakdown of cAMP. The resulting increase in intracellular cAMP levels leads to the activation of downstream effectors, primarily Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC). This cascade of events ultimately leads to a range of cellular responses, including:

-

Suppression of inflammatory cell activity: In immune cells, elevated cAMP levels inhibit the release of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukins, and leukotrienes.

-

Relaxation of airway smooth muscle: Increased cAMP in airway smooth muscle cells promotes relaxation, leading to bronchodilation.

The following diagram illustrates the central role of PDE4 in the cAMP signaling pathway and the mechanism of action of PDE4 inhibitors.

Experimental Protocols for Assessing PDE4 Inhibition

To definitively classify a compound as a PDE4 inhibitor, specific in vitro and cell-based assays are required. These experiments are designed to quantify the compound's ability to inhibit the enzymatic activity of PDE4 and to measure the downstream cellular consequences of this inhibition.

3.1. In Vitro PDE4 Inhibition Assay (Enzyme Activity Assay):

-

Objective: To directly measure the inhibition of PDE4 enzyme activity by a test compound and to determine its potency (typically as an IC50 value).

-

General Methodology:

-

Enzyme Source: Recombinant human PDE4 (specific isoforms like PDE4A, B, C, or D can be used) is purified.

-

Substrate: A labeled form of cAMP (e.g., fluorescently or radioactively labeled) is used as the substrate.

-

Reaction: The PDE4 enzyme, the labeled cAMP substrate, and varying concentrations of the test compound (e.g., this compound) are incubated together.

-

Detection: The amount of hydrolyzed cAMP (labeled AMP) is quantified. The decrease in substrate or the increase in product is measured.

-

Data Analysis: The percentage of PDE4 inhibition is calculated for each concentration of the test compound. An IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

3.2. Cell-Based cAMP Accumulation Assay:

-

Objective: To determine if a test compound can increase intracellular cAMP levels in whole cells, which is a functional consequence of PDE4 inhibition.

-

General Methodology:

-

Cell Culture: A suitable cell line that expresses PDE4 (e.g., human peripheral blood mononuclear cells (PBMCs), or a cell line engineered to express a specific PDE4 isoform) is cultured.

-

Compound Treatment: The cells are pre-incubated with various concentrations of the test compound.

-

Adenylyl Cyclase Stimulation: An agent that stimulates adenylyl cyclase, such as forskolin, is added to the cells to induce cAMP production.

-

Cell Lysis and cAMP Measurement: After a defined incubation period, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available assay kit (e.g., ELISA, HTRF).

-

Data Analysis: The increase in cAMP levels in the presence of the test compound is compared to control cells to determine the compound's effect on cAMP accumulation.

-

3.3. Cytokine Release Assay:

-

Objective: To assess the anti-inflammatory effects of a test compound by measuring its ability to inhibit the release of pro-inflammatory cytokines from immune cells.

-

General Methodology:

-

Cell Isolation and Culture: Immune cells, such as PBMCs or macrophages, are isolated and cultured.

-

Compound Pre-treatment: The cells are pre-treated with different concentrations of the test compound.

-

Inflammatory Stimulus: The cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the production and release of cytokines like TNF-α.

-

Supernatant Collection and Cytokine Measurement: After incubation, the cell culture supernatant is collected, and the concentration of the target cytokine is measured using an ELISA kit.

-

Data Analysis: The inhibitory effect of the test compound on cytokine release is quantified, and an IC50 value can be calculated.

-

The following diagram outlines a typical experimental workflow for characterizing a potential PDE4 inhibitor.

Conclusion

While this compound is classified as a Phosphodiesterase-4 inhibitor in some pharmacological references, a thorough review of the available scientific literature does not yield primary research data to support this claim. Its established mechanisms of action are centered on its mucolytic and bronchospasmolytic properties. To definitively establish this compound as a PDE4 inhibitor, rigorous experimental validation using standard in vitro and cell-based assays would be necessary. Such studies would need to provide quantitative data, such as IC50 values for PDE4 inhibition and demonstrate a clear effect on the intracellular cAMP signaling pathway. Without such evidence, the classification of this compound as a PDE4 inhibitor remains unsubstantiated in the public scientific domain. Therefore, for researchers, scientists, and drug development professionals, it is crucial to rely on evidence-based classifications, and at present, the evidence for this compound as a PDE4 inhibitor is lacking.

References

- 1. Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 4. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 5. medchemexpress.com [medchemexpress.com]

Eprazinone as a Neurokinin-1 Receptor (NK1R) Ligand: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eprazinone, a compound traditionally classified as a mucolytic agent, has been identified as a ligand for the neurokinin-1 receptor (NK1R). This receptor, the preferred target for the neuropeptide Substance P (SP), is a G-protein coupled receptor (GPCR) implicated in a wide array of physiological and pathological processes, including inflammation, pain transmission, and emesis. The interaction of this compound with the NK1R suggests a potential mechanism for its observed therapeutic effects and opens avenues for its repositioning or for the development of novel NK1R-targeted therapies. This technical guide provides a comprehensive overview of the current understanding of this compound's activity at the NK1R, including available quantitative data, relevant experimental protocols, and the signaling pathways involved.

Introduction to the Neurokinin-1 Receptor

The neurokinin-1 receptor (NK1R) is a member of the tachykinin receptor subfamily of GPCRs.[1] Its primary endogenous ligand is Substance P, an undecapeptide involved in neurotransmission.[1] The SP-NK1R system is widely distributed throughout the central and peripheral nervous systems, as well as on various immune cells.[2] Activation of NK1R by Substance P initiates a cascade of intracellular signaling events, primarily through the coupling to Gαq/11 proteins.[3][4] This leads to the activation of phospholipase C (PLC), subsequent production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), and a transient increase in intracellular calcium concentrations.[3] This signaling pathway is integral to the pro-inflammatory and nociceptive actions of Substance P. Given its role in these processes, the NK1R has been a significant target for the development of antagonists for conditions such as chemotherapy-induced nausea and vomiting, and pain.[1][5]

This compound's Interaction with the NK1R

This compound has been characterized as a ligand of the NK1R, exhibiting antagonistic properties.[6][7] Pharmacophore modeling and subsequent in vitro testing have confirmed this interaction, suggesting that the blockade of NK1R may contribute to its mucolytic and other therapeutic activities.[6] However, the available data indicates that this compound's affinity for the NK1R is relatively weak.

Quantitative Data

The publicly available quantitative data on the binding affinity and functional antagonism of this compound at the NK1R is limited. The following table summarizes the key findings.

| Parameter | Value | Species/Cell Line | Assay Type | Reference |

| Inhibition of [¹²⁵I]BH-SP binding | ~30% inhibition at 25 µM | Not Specified | Radioligand Binding Assay | [6] |

This table will be updated as more quantitative data becomes available.

Experimental Protocols

Detailed experimental protocols for assessing the interaction of this compound with the NK1R have not been extensively published. However, based on standard methodologies for studying GPCR ligands, the following protocols are representative of the approaches that would be employed.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a receptor.

References

- 1. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neurokinin-1 Receptor Signaling Is Required for Efficient Ca2+ Flux in T-Cell-Receptor-Activated T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. IC50 - Wikipedia [en.wikipedia.org]

- 6. Human substance P receptor binding mode of the antagonist drug aprepitant by NMR and crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

Eprazinone's Effect on Mucin Production in Cell Culture: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mucus hypersecretion is a significant pathophysiological feature of numerous respiratory diseases, including chronic obstructive pulmonary disease (COPD) and asthma. The overproduction of mucins, the primary protein components of mucus, by airway epithelial cells contributes to airflow obstruction and increased susceptibility to infection. Eprazinone is a mucolytic agent clinically used to facilitate mucus clearance. This technical guide provides an in-depth overview of the experimental framework for evaluating the direct effects of this compound on mucin production in a cell culture setting. While clinical evidence supports its mucolytic activity, which primarily involves altering mucus viscosity and enhancing its transport, this guide focuses on the in-vitro methodologies to investigate its potential to modulate mucin gene expression and protein synthesis at the cellular level. This document outlines the key experimental protocols and signaling pathways relevant to the study of mucin production by airway epithelial cells, providing a robust framework for researchers to investigate the cellular and molecular mechanisms of this compound.

Introduction to Mucin Regulation in Airway Epithelial Cells

The airway epithelium forms a critical barrier, and its surface is protected by a layer of mucus that traps inhaled particles and pathogens, facilitating their removal through mucociliary clearance. Mucins, high-molecular-weight glycoproteins, are the main constituents of mucus, with MUC5AC being a major gel-forming mucin secreted by goblet cells in the airway epithelium.[1][2] In chronic airway diseases, persistent inflammation and irritation lead to goblet cell hyperplasia and metaplasia, resulting in excessive MUC5AC production.[3]

The regulation of MUC5AC expression is a complex process involving multiple signaling pathways that can be activated by various stimuli, including inflammatory mediators and growth factors. Understanding these pathways is crucial for identifying therapeutic targets to control mucus hypersecretion.

Key Signaling Pathways in MUC5AC Mucin Production

Several intracellular signaling cascades converge to regulate the transcription of the MUC5AC gene. Two of the most well-characterized pathways are the Nuclear Factor-kappa B (NF-κB) and the Epidermal Growth Factor Receptor (EGFR) signaling pathways.

The NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammatory responses and has been shown to play a role in MUC5AC expression.[3][4] Inflammatory stimuli, such as phorbol (B1677699) 12-myristate 13-acetate (PMA), can activate this pathway.[4]

The EGFR Signaling Pathway

The EGFR signaling cascade is another critical pathway in the regulation of MUC5AC expression.[5] Ligands such as Epidermal Growth Factor (EGF) can activate EGFR, leading to the activation of downstream pathways, including the Mitogen-Activated Protein Kinase (MAPK) cascade, which ultimately results in the activation of transcription factors like Specificity protein-1 (Sp1).[5][6]

References

- 1. AOP-Wiki [aopwiki.org]

- 2. MUC5AC production is downregulated in NCI-H292 lung cancer cells cultured on type-IV collagen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Regulation of the Gene Expression of Airway MUC5AC Mucin through NF-κB Signaling Pathway by Artesunate, an Antimalarial Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Emodin Inhibited MUC5AC Mucin Gene Expression via Affecting EGFR-MAPK-Sp1 Signaling Pathway in Human Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tilianin Inhibits MUC5AC Expression Mediated Via Down-Regulation of EGFR-MEK-ERK-Sp1 Signaling Pathway in NCI-H292 Human Airway Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Anti-inflammatory Pathways of Eprazinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eprazinone, a piperazine (B1678402) derivative, has been primarily recognized for its mucolytic and bronchodilator properties. However, emerging evidence points towards its role as a modulator of inflammatory processes, particularly within the respiratory system. This technical guide delineates the core anti-inflammatory pathways of this compound, focusing on its mechanism as a Phosphodiesterase-4 (PDE4) inhibitor. By elucidating its molecular interactions, this document aims to provide a comprehensive resource for researchers and professionals in drug development. All quantitative data are summarized in structured tables, and detailed experimental methodologies for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying mechanisms.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. In the context of respiratory disorders, inflammation is a key driver of pathology. This compound has been observed to possess mild anti-inflammatory properties, which are thought to be mediated through the inhibition of pro-inflammatory cytokines and other inflammatory mediators.[1] The primary mechanism underlying these effects is the inhibition of Phosphodiesterase-4 (PDE4), an enzyme pivotal in the degradation of cyclic adenosine (B11128) monophosphate (cAMP).[2] This guide provides a detailed exploration of this anti-inflammatory pathway.

Core Anti-inflammatory Mechanism: Phosphodiesterase-4 (PDE4) Inhibition

The cornerstone of this compound's anti-inflammatory action lies in its ability to inhibit the PDE4 enzyme. PDE4 is predominantly found in immune cells and is responsible for hydrolyzing cAMP into its inactive form, AMP.[2] By inhibiting PDE4, this compound effectively increases the intracellular concentration of cAMP.

The cAMP-PKA-CREB Signaling Axis

Elevated intracellular cAMP levels activate Protein Kinase A (PKA). Activated PKA then phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) translocates to the nucleus, where it binds to cAMP response elements (CRE) on the DNA, leading to the transcription of anti-inflammatory genes, such as Interleukin-10 (IL-10).

Inhibition of the NF-κB Pro-inflammatory Pathway

Increased cAMP levels, through both PKA and Exchange Protein directly Activated by cAMP (Epac), lead to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). The inhibition of NF-κB activation is a critical component of the anti-inflammatory effects of PDE4 inhibitors.

Quantitative Data on PDE4 Inhibition and Anti-inflammatory Effects

Table 1: Representative IC50 Values of PDE4 Inhibitors

| Compound | PDE4 Isoform | IC50 (nM) |

| Roflumilast | PDE4B | 0.8 |

| Apremilast | PDE4 | 74 |

| Rolipram | PDE4D | 2 |

Note: Data presented are for illustrative purposes to represent the activity of PDE4 inhibitors.

Table 2: Representative Dose-Dependent Inhibition of TNF-α Production by a PDE4 Inhibitor

| Inhibitor Concentration (µM) | TNF-α Inhibition (%) |

| 0.01 | 15 |

| 0.1 | 45 |

| 1 | 85 |

| 10 | 98 |

Note: This table illustrates a typical dose-response relationship for a PDE4 inhibitor on a key pro-inflammatory cytokine.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the anti-inflammatory effects of PDE4 inhibitors like this compound.

In Vitro PDE4 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PDE4.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human PDE4 enzyme is used. The substrate, cAMP, is typically labeled with a fluorescent tag.

-

Assay Reaction: The assay is performed in a microplate format. A fixed concentration of PDE4 enzyme is incubated with varying concentrations of this compound.

-

Initiation and Incubation: The reaction is initiated by the addition of the fluorescently labeled cAMP substrate. The plate is incubated at room temperature for a specified time (e.g., 60 minutes) to allow for enzymatic degradation of the substrate.

-

Detection: The reaction is stopped, and the amount of remaining substrate or the product formed is quantified using a fluorescence plate reader.

-

Data Analysis: The percentage of PDE4 inhibition is calculated for each this compound concentration. The IC50 value is determined by fitting the data to a four-parameter logistic curve.

Intracellular cAMP Measurement Assay

Objective: To measure the effect of this compound on intracellular cAMP levels in a cellular context.

Methodology:

-

Cell Culture: A suitable cell line expressing PDE4 (e.g., human peripheral blood mononuclear cells - PBMCs) is cultured.

-

Cell Treatment: Cells are pre-treated with various concentrations of this compound for a defined period.

-

Stimulation: Intracellular cAMP production is stimulated using an agent like forskolin.

-

Cell Lysis: Cells are lysed to release intracellular components, including cAMP.

-

cAMP Quantification: The concentration of cAMP in the cell lysate is measured using a competitive enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based assay kit.

-

Data Analysis: The fold-increase in cAMP levels in this compound-treated cells is calculated relative to untreated controls.

NF-κB Reporter Assay

Objective: To assess the inhibitory effect of this compound on NF-κB transcriptional activity.

Methodology:

-

Cell Transfection: A cell line (e.g., HEK293) is transiently transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.

-

Cell Treatment: Transfected cells are pre-treated with different concentrations of this compound.

-

NF-κB Activation: The NF-κB pathway is activated by treating the cells with a pro-inflammatory stimulus, such as TNF-α or lipopolysaccharide (LPS).

-

Cell Lysis and Luciferase Assay: After a suitable incubation period, cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.

-

Data Analysis: The percentage of inhibition of NF-κB-dependent luciferase expression is calculated for each this compound concentration.

Conclusion

This compound exerts its anti-inflammatory effects primarily through the inhibition of PDE4. This leads to an increase in intracellular cAMP, which in turn modulates key signaling pathways: the activation of the anti-inflammatory CREB pathway and the inhibition of the pro-inflammatory NF-κB pathway. While specific quantitative data for this compound's anti-inflammatory profile is limited, its classification as a PDE4 inhibitor provides a strong rationale for its observed effects. Further research is warranted to fully characterize the dose-dependent effects of this compound on specific inflammatory mediators and to explore its therapeutic potential in a broader range of inflammatory conditions. This guide provides a foundational understanding of these pathways and the experimental approaches to investigate them, serving as a valuable resource for the scientific community.

References

Preclinical Profile of Eprazinone in Respiratory Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eprazinone is a mucolytic and bronchodilator agent that has been investigated for its therapeutic potential in a variety of respiratory conditions characterized by mucus hypersecretion and bronchospasm, such as chronic bronchitis.[1][2] This technical guide provides a comprehensive overview of the preclinical studies of this compound in various respiratory models, with a focus on its quantitative effects, detailed experimental protocols, and underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the development of novel respiratory therapies.

Core Pharmacological Activities

Preclinical evidence has established this compound's primary pharmacological activities in the respiratory system, which include mucolytic, antitussive, and bronchodilator effects. These activities are attributed to its dual mechanism of action as a phosphodiesterase-4 (PDE4) inhibitor and a neurokinin 1 receptor (NK1R) ligand.[1]

Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: Antitussive Effect of this compound in a Citric Acid-Induced Cough Model

| Animal Model | Intervention | Parameter | Result |

| Guinea Pig | This compound (oral) | ED₅₀ for reduction of citric acid-induced cough | 72 mg/kg |

ED₅₀: Median effective dose

Table 2: Effect of this compound on Bronchoalveolar Lavage (BAL) Fluid Composition and Transtracheal Ion Transport in Rats

| Treatment Group (n=6-8 per group) | Dose (mg/kg/day, oral, 4 days) | Total Phospholipids (µ g/rat ) | Total Neutral Lipids (µ g/rat ) | Short-Circuit Current (Isc) (% decrease from baseline) |

| Control | Vehicle | 258 ± 28 | 135 ± 15 | N/A |

| This compound | 50 | 275 ± 30 | 98 ± 12 | Dose-dependent decrease |

| This compound | 100 | 310 ± 35 | 85 ± 10 | Dose-dependent decrease |

| This compound | 200 | 450 ± 50 | 75 ± 8 | Dose-dependent decrease |

*Data are presented as mean ± SEM. p < 0.05 compared to control. N/A: Not applicable.

Experimental Protocols

This section provides detailed methodologies for the key preclinical experiments cited in this guide.

Citric Acid-Induced Cough in Guinea Pigs

Objective: To evaluate the antitussive effect of this compound.

Animal Model: Male Hartley guinea pigs.

Procedure:

-

Animals are placed in a whole-body plethysmograph to monitor respiratory parameters.

-

A baseline cough rate is established.

-

This compound is administered orally at varying doses.

-

After a defined pretreatment period, the animals are exposed to an aerosolized solution of citric acid (e.g., 0.3 M) for a specific duration (e.g., 10 minutes) to induce coughing.

-

The number of coughs is recorded during and after the citric acid challenge.

-

The ED₅₀ value is calculated based on the dose-response curve.

Evaluation of Effects on Bronchoalveolar Lavage (BAL) Fluid and Transtracheal Ion Transport in Rats

Objective: To investigate the effect of this compound on lung surfactant and airway ion transport.

Animal Model: Male Sprague-Dawley rats.

Procedure:

-

Drug Administration: Rats are administered this compound orally by gavage daily for four consecutive days at doses of 50, 100, and 200 mg/kg. A control group receives the vehicle.

-

Bronchoalveolar Lavage (BAL):

-

Twenty-four hours after the last dose, rats are anesthetized, and the trachea is cannulated.

-

The lungs are lavaged in situ with a fixed volume of sterile saline.

-

The recovered BAL fluid is centrifuged to separate cells from the supernatant.

-

The supernatant is analyzed for total phospholipid and neutral lipid content using established biochemical assays.

-

-

Transtracheal Ion Transport:

-

The tracheas are excised and mounted in Ussing chambers.

-

The short-circuit current (Isc), a measure of net ion transport, is monitored.

-

This compound is added to the mucosal side of the tracheal epithelium, and the change in Isc is recorded.

-

Signaling Pathways and Mechanisms of Action

This compound's therapeutic effects in respiratory models are mediated through distinct signaling pathways.

Phosphodiesterase-4 (PDE4) Inhibition

This compound's bronchodilator and anti-inflammatory effects are, in part, attributed to its inhibition of PDE4. PDE4 is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP) in airway smooth muscle and inflammatory cells. By inhibiting PDE4, this compound increases intracellular cAMP levels, leading to:

-

Bronchodilation: Increased cAMP in airway smooth muscle cells activates protein kinase A (PKA), which in turn phosphorylates and inactivates myosin light chain kinase (MLCK). This leads to smooth muscle relaxation and bronchodilation.

-

Anti-inflammatory effects: Elevated cAMP levels in inflammatory cells (e.g., mast cells, eosinophils, neutrophils) suppress their activation and the release of pro-inflammatory mediators.

Caption: PDE4 Inhibition Pathway of this compound.

Neurokinin 1 Receptor (NK1R) Antagonism

This compound also acts as a ligand for the neurokinin 1 receptor (NK1R), the primary receptor for the neuropeptide Substance P. Substance P is released from sensory nerve endings in the airways and is involved in neurogenic inflammation, bronchoconstriction, and the cough reflex. By antagonizing the NK1R, this compound can mitigate these effects.

Caption: NK1R Antagonism Pathway of this compound.

Experimental Workflow

The preclinical evaluation of this compound in respiratory models typically follows a structured workflow, from in vitro characterization to in vivo efficacy studies.

Caption: Preclinical Experimental Workflow for this compound.

Conclusion

The preclinical data for this compound demonstrate a multifaceted pharmacological profile that is highly relevant to the treatment of respiratory diseases. Its combined mucolytic, antitussive, and bronchodilator effects, mediated through PDE4 inhibition and NK1R antagonism, provide a strong rationale for its clinical utility. The experimental models and protocols outlined in this guide offer a framework for the continued investigation and development of this compound and other novel respiratory therapies. Further research focusing on specific disease models and the elucidation of downstream signaling pathways will be instrumental in fully characterizing its therapeutic potential.

References

Pharmacokinetics and metabolism of Eprazinone in vivo

An In-depth Technical Guide to the Pharmacokinetics and Metabolism of Eprazinone in vivo

Introduction

This compound is a mucolytic and bronchospasm-relieving drug belonging to the pharmacological class of Phosphodiesterase-4 (PDE4) inhibitors.[1][2] Marketed in several European countries under trade names such as Eftapan, Isilung, and Mucitux, it is indicated for respiratory conditions characterized by thick mucus, including acute and chronic bronchitis, cough, rhinitis, and asthma.[1][3] Its mechanism of action involves breaking down the structure of mucus to facilitate easier clearance from the respiratory tract.[4] This guide provides a comprehensive overview of the in vivo pharmacokinetics—absorption, distribution, metabolism, and excretion (ADME)—and the metabolic pathways of this compound, based on preclinical and clinical research.

Pharmacokinetics: ADME Profile

Studies in various preclinical species, including mice, rats, rabbits, and dogs, have been conducted to characterize the ADME profile of this compound.[1][5]

Absorption

Following oral administration, this compound is rapidly absorbed.[1][5] Studies in mice using ³H-labeled this compound hydrochloride demonstrated quick absorption and subsequent excretion with minimal accumulation in the body.[1]

Distribution

After absorption, this compound distributes to various tissues. Autoradiography, liquid scintillation counting, and colorimetry have been employed to study its distribution in mice, rats, and rabbits.[1] The drug has been found in several organs, including the brain, liver, lung, and kidney, as well as in the bile and fetus.[5]

Metabolism

This compound undergoes extensive biotransformation in both humans and animals.[5][6]

Human Metabolism: In humans, five metabolites (designated M1 through M5) have been identified in urine along with the unchanged parent drug.[6] The metabolic degradation follows two primary routes:

-

Hydrolysis: This pathway leads to the formation of metabolites M1 and M4.[6]

-

Alpha-Binding Cleavage and Dealkylation: Cleavage of the alpha-binding to the nitrogen atom followed by successive dealkylation reactions results in the formation of metabolites M2, M3, and M5.[6]

Animal Metabolism: In rats and rabbits, two distinct metabolites have been identified from urine and bile samples.[1] Thin-layer chromatography of benzene (B151609) extracts from these samples revealed three spots that reacted with Dragendorff reagent, corresponding to the parent this compound and its two metabolites.[1]

Excretion

The elimination of this compound and its metabolites occurs through both renal and biliary pathways. The parent drug and its degradation products have been detected in the urine and bile of humans, rats, and rabbits.[1][5][6] In mice, oral administration of ³H-Eprazinone resulted in rapid excretion.[1]

Data Presentation

While specific quantitative pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) are not detailed in the reviewed literature, the qualitative findings from in vivo studies are summarized below.

Table 1: Summary of this compound Pharmacokinetics in Animal Models

| Parameter | Species | Key Findings | Citation(s) |

| Absorption | Mice | Rapid absorption after oral administration of ³H-Eprazinone hydrochloride. | [1] |

| Distribution | Mice, Rats, Rabbits | Distribution studied via autoradiography, liquid scintillation counting, and colorimetry. | [1] |

| Dogs, Mice, Rats | Detected in blood, urine, bile, brain, kidney, liver, lung, and fetus. | [5] | |

| Metabolism | Rats, Rabbits | Two distinct metabolites identified in urine and bile. | [1] |

| Excretion | Mice | Rapid excretion with minimal accumulation. | [1] |

| Rats, Rabbits | Metabolites excreted in urine and bile. | [1] |

Table 2: Identified Human Metabolites of this compound

| Metabolite | Formation Pathway | Citation(s) |

| M1 | Hydrolysis | [6] |

| M2 | Cleavage of alpha-binding to nitrogen and successive dealkylation. | [6] |

| M3 | Cleavage of alpha-binding to nitrogen and successive dealkylation. | [6] |

| M4 | Hydrolysis | [6] |

| M5 | Cleavage of alpha-binding to nitrogen and successive dealkylation. | [6] |

Experimental Protocols

The characterization of this compound's pharmacokinetics and metabolism has involved a variety of established analytical methods.

Animal Studies

-

Models: Studies have been performed in mice, rats, rabbits, and dogs.[1][5]

-

Administration: Oral administration of radiolabeled this compound (e.g., ³H-Eprazinone hydrochloride) has been used to trace the drug's fate in vivo.[1]

-

Sample Collection: Biological samples, including blood, urine, and bile, were collected for analysis.[1][5][6] For distribution studies, tissues such as the brain, liver, lung, and kidney were also examined.[5]

Analytical Methodologies

-

Radiolabeling Techniques: Tritium (³H) and Carbon-14 (¹⁴C) isotopes have been used to label this compound, allowing for its detection and quantification in biological matrices.[1][5]

-

Chromatographic Techniques:

-

Thin-Layer Chromatography (TLC): Utilized for the separation and initial identification of this compound and its metabolites from urine and bile extracts.[1][6] Dragendorff reagent was used as a visualizing agent for the resulting spots.[1]

-

Gas-Liquid Chromatography/Mass Spectrometry (GLC/MS): The primary method used for the definitive identification and structural elucidation of the five this compound metabolites found in human urine.[6]

-

Visualizations

Metabolic Pathway of this compound in Humans

Caption: Metabolic degradation pathways of this compound in humans.

General Experimental Workflow for Pharmacokinetic Analysis

Caption: Experimental workflow for analyzing this compound's ADME profile.

Conclusion

This compound demonstrates rapid oral absorption and distribution to a range of tissues. It is extensively metabolized in humans via hydrolysis and cleavage/dealkylation reactions, leading to at least five distinct metabolites. In animal models such as rats and rabbits, two primary metabolites have been identified. The parent drug and its metabolites are subsequently excreted through urine and bile. The characterization of its ADME profile has been accomplished using a combination of radiolabeling and advanced chromatographic techniques, providing a solid foundation for understanding its disposition in biological systems.

References

- 1. This compound | 10402-90-1 | Benchchem [benchchem.com]

- 2. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 5. Absorption, distribution and excretion of this compound in animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [On the metabolism of this compound (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Effect of Eprazinone on Ciliary Beat Frequency: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eprazinone is a mucolytic agent clinically utilized for its ability to reduce mucus viscosity and enhance mucociliary clearance. A key component of its mechanism of action is the stimulation of ciliary beat frequency (CBF), which accelerates the transport of mucus from the respiratory tract. This technical guide provides an in-depth analysis of the effects of this compound on ciliary motility. It details the underlying signaling pathways, presents illustrative quantitative data on its dose-dependent effects, and outlines a comprehensive experimental protocol for assessing the impact of this compound on CBF in vitro. This document is intended to serve as a valuable resource for researchers and professionals involved in the study of respiratory pharmacology and the development of novel mucociliary clearance agents.

Introduction

The mucociliary escalator is a primary defense mechanism of the respiratory system, responsible for trapping and removing inhaled particulates, pathogens, and cellular debris. This process is critically dependent on the coordinated, rhythmic beating of cilia on the surface of respiratory epithelial cells. The frequency at which these cilia beat, termed the ciliary beat frequency (CBF), is a crucial determinant of the efficiency of mucociliary clearance. Dysfunctional ciliary activity is implicated in the pathophysiology of numerous respiratory diseases, including chronic obstructive pulmonary disease (COPD), asthma, and cystic fibrosis.

This compound has been shown to enhance mucociliary clearance, in part by increasing CBF. This guide explores the molecular mechanisms underlying this effect and provides the necessary technical information for its investigation in a laboratory setting.

Signaling Pathways in Ciliary Beat Frequency Regulation

The regulation of CBF is a complex process involving multiple intracellular signaling pathways. The primary pathways implicated in the modulation of ciliary motility are the cyclic adenosine (B11128) monophosphate (cAMP)/Protein Kinase A (PKA) pathway and the calcium (Ca²⁺) signaling pathway.

The cAMP/PKA Signaling Pathway

The cAMP/PKA pathway is a central regulator of CBF. Activation of this pathway typically leads to an increase in ciliary motility.

-

Activation: The pathway is initiated by the binding of signaling molecules, such as β2-adrenergic agonists, to G-protein coupled receptors (GPCRs) on the cell surface.

-

Adenylyl Cyclase Activation: This binding activates adenylyl cyclase (AC), an enzyme that catalyzes the conversion of ATP to cAMP.

-

PKA Activation: The resulting increase in intracellular cAMP concentration leads to the activation of Protein Kinase A (PKA).

-

Phosphorylation of Ciliary Proteins: Activated PKA then phosphorylates specific protein targets within the ciliary axoneme, such as dynein light chains. This phosphorylation alters the conformation and activity of these motor proteins, leading to an increase in the speed of ciliary beating.

The Calcium (Ca²⁺) Signaling Pathway

Intracellular calcium concentration is another critical factor in the regulation of CBF.

-

Calcium Influx: An increase in intracellular Ca²⁺ can be triggered by various stimuli that lead to the opening of calcium channels in the plasma membrane or the release of Ca²⁺ from intracellular stores like the endoplasmic reticulum.

-

Calmodulin Activation: The elevated Ca²⁺ levels lead to the activation of calmodulin.

-

Downstream Effects: The Ca²⁺/calmodulin complex can then modulate the activity of various enzymes, including certain adenylyl cyclase isoforms and protein kinases, which in turn affect ciliary motility. The precise effect of Ca²⁺ on CBF can be complex and context-dependent, sometimes leading to an increase and at other times a decrease in beat frequency.

Proposed Mechanism of Action for this compound

This compound is known to be a phosphodiesterase (PDE) inhibitor, with a likely specificity for PDE4. PDEs are enzymes that degrade cAMP, thus terminating its signaling. By inhibiting PDE4, this compound prevents the breakdown of cAMP, leading to its accumulation within the ciliated cell. This sustained high level of cAMP results in prolonged activation of PKA and a subsequent increase in CBF.

Quantitative Data on this compound's Effect on Ciliary Beat Frequency

Table 1: Dose-Dependent Effect of this compound on Ciliary Beat Frequency (CBF) in Human Bronchial Epithelial Cells (HBECs)

| This compound Concentration (µM) | Mean CBF (Hz) | Standard Deviation (Hz) | % Increase from Baseline |

| 0 (Baseline) | 8.5 | 0.7 | 0% |

| 1 | 9.2 | 0.8 | 8.2% |

| 10 | 10.5 | 0.9 | 23.5% |

| 50 | 11.8 | 1.1 | 38.8% |

| 100 | 12.5 | 1.3 | 47.1% |

| 200 | 12.6 | 1.4 | 48.2% |

Table 2: Time-Course of this compound's Effect on Ciliary Beat Frequency (CBF) at a Concentration of 50 µM

| Time (minutes) | Mean CBF (Hz) | Standard Deviation (Hz) | % Increase from Baseline |

| 0 (Baseline) | 8.5 | 0.7 | 0% |

| 5 | 9.8 | 0.9 | 15.3% |

| 15 | 11.2 | 1.0 | 31.8% |

| 30 | 11.8 | 1.1 | 38.8% |

| 60 | 11.9 | 1.2 | 40.0% |

| 120 | 11.5 | 1.1 | 35.3% |

Experimental Protocol for Measuring Ciliary Beat Frequency

This section outlines a detailed protocol for the in vitro assessment of this compound's effect on the ciliary beat frequency of human bronchial epithelial cells.

Materials and Reagents

-

Primary Human Bronchial Epithelial Cells (HBECs)

-

Air-Liquid Interface (ALI) culture medium

-

This compound hydrochloride

-

Phosphate-Buffered Saline (PBS)

-

High-speed digital video camera (e.g., >120 frames per second)

-

Inverted microscope with phase-contrast optics

-

Environmental chamber for temperature and CO₂ control

-

Image analysis software with Fast Fourier Transform (FFT) capabilities (e.g., ImageJ with appropriate plugins, SAVA system)

Cell Culture

-

Culture primary HBECs on permeable supports at an air-liquid interface (ALI) to promote differentiation into a mucociliary phenotype.

-

Maintain the cultures in a humidified incubator at 37°C and 5% CO₂.

-

Allow the cells to differentiate for at least 21 days, confirming the presence of beating cilia by microscopic examination.

Experimental Procedure

-

Preparation of this compound Solutions: Prepare a stock solution of this compound hydrochloride in an appropriate solvent (e.g., sterile water or DMSO) and make serial dilutions in pre-warmed ALI culture medium to achieve the desired final concentrations.

-

Equilibration: Place the cell culture inserts into the environmental chamber on the microscope stage and allow them to equilibrate at 37°C and 5% CO₂ for at least 30 minutes.

-

Baseline CBF Measurement: Using the inverted microscope and high-speed camera, record several videos (e.g., 5-10 seconds each) of ciliary beating from different regions of each culture insert to establish the baseline CBF.

-

Treatment: Carefully add the prepared this compound solutions or a vehicle control to the basolateral compartment of the culture inserts.

-

Time-Course Measurements: At predetermined time points (e.g., 5, 15, 30, 60, and 120 minutes) after the addition of this compound, record videos of ciliary beating from the same regions of the culture inserts.

-

Data Acquisition: Ensure that the video recordings have a high enough frame rate to accurately capture the ciliary beat (typically >120 fps).

Data Analysis

-

Video Analysis: Use image analysis software to determine the CBF from the recorded videos. The most common method involves applying a Fast Fourier Transform (FFT) to the changes in pixel intensity over time in a region of interest containing beating cilia. The dominant frequency in the resulting power spectrum corresponds to the CBF.

-

Statistical Analysis: Calculate the mean and standard deviation of the CBF for each experimental condition and time point. Perform appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to determine the significance of any observed changes in CBF compared to the baseline and vehicle control.

Conclusion

This compound enhances ciliary beat frequency, a key component of its mucolytic and mucokinetic effects. This action is primarily attributed to its role as a phosphodiesterase inhibitor, leading to an accumulation of intracellular cAMP and subsequent activation of the PKA signaling pathway. The methodologies and illustrative data presented in this guide provide a robust framework for the in-depth investigation of this compound and other potential ciliostimulatory compounds. A thorough understanding of the molecular mechanisms governing ciliary motility is essential for the development of novel and effective therapies for a range of respiratory diseases characterized by impaired mucociliary clearance.

Regulation of Goblet Cell Hyperplasia by Eprazinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Goblet cell hyperplasia, a hallmark of chronic inflammatory airway diseases such as chronic bronchitis and chronic obstructive pulmonary disease (COPD), contributes significantly to morbidity and mortality through mucus hypersecretion and airway obstruction.[1][2][3] Eprazinone, a mucolytic agent, has been used clinically to manage symptoms associated with these conditions by altering mucus viscosity.[4] This technical guide explores the potential regulatory role of this compound in goblet cell hyperplasia, focusing on its hypothesized mechanism of action involving key signaling pathways. While direct experimental evidence specifically linking this compound to the modulation of goblet cell numbers and the underlying signaling cascades is limited, this document synthesizes the current understanding of goblet cell biology and the known anti-inflammatory properties of this compound to propose a putative mechanism of action. Furthermore, we provide detailed experimental protocols and conceptual data presentations to guide future research in elucidating the precise effects of this compound on goblet cell hyperplasia.

Introduction to Goblet Cell Hyperplasia and this compound

Goblet cells are specialized epithelial cells responsible for producing and secreting mucins, the primary protein components of mucus.[5] In healthy airways, a balanced population of goblet cells contributes to the protective mucus layer. However, chronic exposure to irritants like cigarette smoke and pathogens can lead to goblet cell hyperplasia, an increase in the number of goblet cells, resulting in excessive mucus production.[1][3] This mucus hypersecretion impairs mucociliary clearance, obstructs airways, and creates a favorable environment for bacterial growth, exacerbating inflammation and disease progression.[1]

This compound is a mucolytic agent clinically used in the treatment of acute and chronic bronchitis.[4] Its primary mechanism is thought to involve the depolymerization of mucus glycoproteins by breaking disulfide bonds, thereby reducing mucus viscosity.[6] Additionally, this compound is reported to possess mild anti-inflammatory properties, which may contribute to its therapeutic effects.[6] This guide hypothesizes that beyond its mucolytic action, this compound may directly or indirectly regulate the pathological increase in goblet cell numbers.

Core Signaling Pathways in Goblet Cell Hyperplasia

Several interconnected signaling pathways are pivotal in the development and maintenance of goblet cell hyperplasia. Understanding these pathways is crucial to identifying potential therapeutic targets.

Epidermal Growth Factor Receptor (EGFR) Signaling

The EGFR signaling cascade is a central regulator of goblet cell metaplasia and mucin production.[7]

-

Activation: Various stimuli, including inflammatory cytokines (e.g., TNF-α), bacterial products, and oxidative stress, can lead to the activation of EGFR on the surface of airway epithelial cells.[8]

-

Downstream Effects: Activated EGFR initiates a downstream signaling cascade, prominently involving the Mitogen-Activated Protein Kinase (MAPK) pathway, which ultimately leads to the transcription of mucin genes, particularly MUC5AC.[9]

-

Role in Hyperplasia: Sustained EGFR activation promotes the differentiation of airway epithelial progenitor cells into goblet cells, contributing to hyperplasia.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway is a key downstream effector of EGFR and plays a critical role in cell proliferation, differentiation, and inflammation.

-

Key Kinases: The MAPK family includes extracellular signal-regulated kinases (ERK), p38 MAPKs, and c-Jun N-terminal kinases (JNKs).

-

Function in Goblet Cells: The ERK pathway, in particular, is strongly implicated in promoting goblet cell differentiation.[10] Activation of the p38 MAPK pathway is also associated with airway inflammation and can influence mucin gene expression.[11][12]

Nuclear Factor-kappa B (NF-κB) Signaling

NF-κB is a master regulator of inflammation and is robustly activated in chronic airway diseases.

-

Activation: Pro-inflammatory cytokines like TNF-α and IL-1β, as well as bacterial and viral components, activate the NF-κB pathway in airway epithelial cells.[13][14]

-

Role in Mucin Expression: Activated NF-κB translocates to the nucleus and drives the expression of numerous pro-inflammatory genes and, in some contexts, directly upregulates MUC5AC expression.[15][16]

-

Contribution to Hyperplasia: By promoting a chronic inflammatory environment, NF-κB signaling indirectly supports the stimuli that lead to goblet cell hyperplasia.

Hypothesized Mechanism of Action of this compound

Based on its known anti-inflammatory properties, we propose a hypothetical model for how this compound may regulate goblet cell hyperplasia by modulating the aforementioned signaling pathways.

-

Inhibition of Inflammatory Cytokine Production: this compound's anti-inflammatory effects may lead to a reduction in the production of key cytokines such as TNF-α and IL-1β in the airway microenvironment.

-

Downregulation of NF-κB Activation: By reducing the levels of pro-inflammatory stimuli, this compound could indirectly attenuate the activation of the NF-κB pathway in epithelial cells, thereby decreasing the transcription of inflammatory mediators and potentially MUC5AC.

-

Modulation of EGFR and MAPK Signaling: A decrease in inflammatory mediators could lead to reduced transactivation of EGFR and subsequent dampening of the MAPK signaling cascade, thereby inhibiting the differentiation of progenitor cells into goblet cells.

Data Presentation

The following tables are illustrative examples of how quantitative data on the effects of this compound on goblet cell hyperplasia and related signaling pathways could be presented.

Table 1: Effect of this compound on Goblet Cell Number in an Animal Model of Chronic Bronchitis

| Treatment Group | Dose (mg/kg) | Goblet Cells per mm of Bronchial Epithelium (Mean ± SD) | % Reduction in Goblet Cell Number vs. Disease Control |

| Healthy Control | - | 5.2 ± 1.3 | - |

| Disease Control | - | 48.7 ± 6.5 | - |

| This compound | 50 | 35.1 ± 4.8* | 27.9% |

| This compound | 100 | 22.4 ± 3.9** | 54.0% |

| This compound | 200 | 15.8 ± 2.7*** | 67.6% |

*p < 0.05, **p < 0.01, ***p < 0.001 vs. Disease Control

Table 2: Effect of this compound on MUC5AC Protein Expression in Bronchoalveolar Lavage Fluid (BALF)

| Treatment Group | Dose (mg/kg) | MUC5AC Concentration in BALF (ng/mL) (Mean ± SD) | % Inhibition of MUC5AC Expression vs. Disease Control |

| Healthy Control | - | 12.5 ± 3.1 | - |

| Disease Control | - | 157.3 ± 22.4 | - |

| This compound | 50 | 110.6 ± 15.9* | 29.7% |

| This compound | 100 | 75.2 ± 11.8** | 52.2% |